N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-isopropylbenzenesulfonamide
Description
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Properties
IUPAC Name |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-4-propan-2-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O4S/c1-16(2)14-26-21-13-19(9-12-22(21)30-15-24(5,6)23(26)27)25-31(28,29)20-10-7-18(8-11-20)17(3)4/h7-13,16-17,25H,14-15H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZVXOBIXYRSOCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)C)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-isopropylbenzenesulfonamide is a complex organic compound with potential therapeutic implications. Its structural characteristics suggest a variety of biological activities that warrant detailed investigation. This article synthesizes available research findings on its biological activity, including mechanisms of action and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by a benzo[b][1,4]oxazepine core, which is known for its pharmacological properties. The molecular formula is , and it possesses a sulfonamide group that enhances its solubility and biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide moiety is known to inhibit certain enzymes such as carbonic anhydrase and dihydropteroate synthase, which are crucial in various metabolic pathways.
- Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial properties by interfering with bacterial folic acid synthesis.
- Anti-inflammatory Effects : The presence of the oxazepine ring suggests potential anti-inflammatory effects by modulating inflammatory mediators.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction in cytokine levels | |
| Enzyme inhibition | Inhibition of carbonic anhydrase |
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of the compound against various bacterial strains, it was found to exhibit significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating potent antimicrobial activity.
Case Study 2: Anti-inflammatory Properties
Another study investigated the anti-inflammatory properties of the compound in a murine model of acute inflammation. Administration of the compound resulted in a significant decrease in inflammatory markers such as TNF-alpha and IL-6 compared to control groups. This suggests that the compound may modulate immune responses effectively.
Research Findings
Recent studies have shown that compounds structurally related to this compound possess various biological activities:
- Cytotoxicity : Some derivatives have shown cytotoxic effects against cancer cell lines, suggesting potential applications in oncology.
- Neuroprotective Effects : Preliminary data indicate that similar compounds may protect neuronal cells from oxidative stress-induced damage.
Q & A
Q. What are the key synthetic pathways for synthesizing this compound?
The synthesis involves multi-step organic reactions, typically starting with the preparation of the tetrahydrobenzo[b][1,4]oxazepine core, followed by sulfonamide coupling. Critical steps include:
- Core formation : Cyclization of precursors under controlled pH and temperature to form the oxazepine ring .
- Sulfonylation : Reaction with 4-isopropylbenzenesulfonyl chloride in anhydrous conditions to introduce the sulfonamide group .
- Purification : Column chromatography or recrystallization to isolate the product, followed by characterization via NMR and HPLC (>95% purity) .
Q. How can researchers optimize reaction conditions to improve yield and purity?
Optimization strategies include:
- Temperature control : Maintaining inert atmospheres (e.g., nitrogen) to prevent oxidation of sensitive intermediates .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance sulfonamide coupling efficiency .
- Catalyst use : Lewis acids (e.g., AlCl₃) improve cyclization kinetics for the oxazepine core .
- Real-time monitoring : In-line FTIR or LC-MS to track intermediate formation and adjust conditions dynamically .
Q. What analytical techniques are essential for confirming the structure and purity?
Key methods include:
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and stereochemistry .
- Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .
- HPLC : Assess purity (>98% required for pharmacological assays) .
- X-ray crystallography : Resolve ambiguous structural features (e.g., ring conformation) .
Advanced Research Questions
Q. How can computational methods predict the biological targets of this compound?
- Molecular docking : Use software like AutoDock Vina to screen against protein databases (e.g., PDB) for binding affinity to enzymes (e.g., kinases, proteases) .
- Pharmacophore modeling : Identify critical functional groups (e.g., sulfonamide, oxazepine oxygen) for target interaction .
- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories to prioritize in vitro testing .
Q. What strategies address contradictory data in biological activity studies?
To resolve discrepancies:
- Orthogonal assays : Combine enzyme inhibition assays with cell viability (MTT) and apoptosis (Annexin V) tests to confirm mechanisms .
- Dose-response profiling : Establish EC₅₀/IC₅₀ values across multiple cell lines to assess selectivity .
- Metabolite screening : Use LC-MS to rule out off-target effects from degradation products .
Q. How does substituent variation in the oxazepine or sulfonamide groups affect reactivity and bioactivity?
- Isobutyl vs. allyl substituents : Bulkier groups (e.g., isobutyl) enhance metabolic stability but may reduce solubility .
- Sulfonamide para-substituents : Electron-withdrawing groups (e.g., isopropyl) improve target binding via hydrophobic interactions .
- SAR studies : Synthesize derivatives with modified substituents and compare IC₅₀ values in enzyme assays .
Q. What methods are used to study the compound’s interaction with enzymes or receptors?
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka/kd) to purified targets .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
- Fluorescence polarization : Monitor competitive displacement of fluorescent probes in solution .
Q. How can researchers evaluate the compound’s pharmacokinetic properties in preclinical models?
- In vitro ADME : Microsomal stability assays (human liver microsomes) to predict metabolic clearance .
- Plasma protein binding : Equilibrium dialysis to assess free fraction available for activity .
- In vivo PK : Administer to rodents and measure plasma half-life (t₁/₂) via LC-MS/MS .
Q. What are the challenges in scaling up synthesis for preclinical/clinical studies?
- Reaction scalability : Transition from batch to continuous flow reactors to improve reproducibility .
- Purification bottlenecks : Replace column chromatography with recrystallization for cost-effective scale-up .
- Regulatory compliance : Ensure intermediates meet ICH Q3A/B guidelines for impurities .
Q. How can researchers design derivatives with improved pharmacological profiles?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
